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Compound of Interest

Compound Name: 5-Butylpyrimidine-2,4,6-triamine

CAS No.: 4086-51-5

Cat. No.: B15214891

Get Quote

Executive Summary & Application Context
5-Butylpyrimidine-2,4,6-triamine (CAS: 4086-51-5) represents a critical lipophilic variant of

the classic 2,4,6-triaminopyrimidine (TAP) scaffold. While the parent TAP scaffold is a well-

documented precursor in the synthesis of folate antagonists (e.g., Trimethoprim) and energetic

materials, the 5-butyl derivative serves a specialized role in Structure-Activity Relationship

(SAR) studies.

In drug discovery, specifically for Dihydrofolate Reductase (DHFR) inhibitors, the introduction of

a 5-alkyl chain probes hydrophobic pockets adjacent to the active site (e.g., near Leu20/Leu28

residues in bacterial DHFR). Consequently, distinguishing this specific lipophilic analog from its

unsubstituted parent and other alkyl-homologs is a frequent analytical challenge.

This guide provides a comparative technical analysis to definitively identify 5-Butylpyrimidine-
2,4,6-triamine using NMR and Mass Spectrometry, highlighting the diagnostic signals that

separate it from "Alternative A" (Parent Scaffold) and "Alternative B" (Common Drug

Standards).
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Comparative Analytical Profile
The following table contrasts the target molecule with its primary structural alternative (the

unsubstituted parent) and a functional reference (Minoxidil, a related pyrimidine-N-oxide).

Table 1: Physicochemical & Spectral Comparison

Feature
Target: 5-

Butylpyrimidine-

2,4,6-triamine

Alternative A: 2,4,6-

Triaminopyrimidine

(TAP)

Alternative B:

Minoxidil

(Reference)

Formula C₈H₁₅N₅ C₄H₇N₅ C₉H₁₅N₅O

MW 181.24 g/mol 125.13 g/mol 209.25 g/mol

Key Structural

Difference
C5-Butyl Chain

C5-Proton

(Unsubstituted)

N-Oxide & Piperidine

Ring

1H NMR Diagnostic
Triplet ~0.9 ppm

(Butyl-CH₃)

Singlet ~5.4 ppm (C5-

H)

Multiplet ~1.5 ppm

(Piperidine)

13C NMR Diagnostic

C5 Quaternary

Carbon (~95-105

ppm)

C5 Methine Carbon

(~73 ppm)

C6 Aromatic (~150+

ppm)

Mass Spec (ESI+) m/z 182 [M+H]⁺ m/z 126 [M+H]⁺ m/z 210 [M+H]⁺

Methodology 1: NMR Spectroscopy (The "C5-
Diagnostic")
Causality & Experimental Logic
The most definitive method to confirm the 5-butyl substitution is the disappearance of the highly

shielded C5-proton found in the parent scaffold. In 2,4,6-triaminopyrimidine, the electron-

donating amine groups shield the C5 position, causing the proton to appear upfield (~5.4 ppm)

compared to typical aromatics. Substituting this proton with a butyl group removes this signal

and introduces aliphatic resonances.

Protocol: 1H & 13C NMR Acquisition
Solvent Selection: Dissolve 5-10 mg of sample in DMSO-d₆.
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Reasoning: Pyrimidine triamines have poor solubility in CDCl₃. DMSO-d₆ ensures sharp

resolution of the exchangeable amine (-NH₂) protons.

Acquisition: Run standard 1H (16 scans) and 13C (512+ scans).

Validation: Check for the water suppression signal if using wet DMSO, as it can overlap with

the butyl-CH₂ signals.

Data Analysis: The "Fingerprint" Region
1H NMR (DMSO-d₆, 400 MHz):

δ 0.88 - 0.92 ppm (Triplet, 3H): Terminal methyl of the butyl chain. Diagnostic for alkyl length.

δ 1.25 - 1.35 ppm (Sextet, 2H): γ-Methylene protons.

δ 1.45 - 1.55 ppm (Quintet, 2H): β-Methylene protons.

δ 2.30 - 2.45 ppm (Triplet, 2H): α-Methylene protons attached to the Pyrimidine-C5.

δ 5.80 - 6.50 ppm (Broad Singlets): Three distinct -NH₂ signals (2, 4, and 6 positions). Note:

These may merge depending on temperature/concentration.

MISSING SIGNAL: The sharp singlet at δ 5.4 ppm (characteristic of the unsubstituted parent

TAP) must be absent.

13C NMR (DMSO-d₆, 100 MHz):

δ 13.8, 22.1, 29.5, 31.0 ppm: Aliphatic butyl carbons.

δ ~98-105 ppm (C5): The C5 carbon becomes quaternary. It shifts downfield from the

parent's ~73 ppm but remains shielded relative to typical aromatics due to the ortho-amino

groups.

δ 160-163 ppm (C2, C4, C6): Guanidine-like aromatic carbons.

Methodology 2: Mass Spectrometry (Fragmentation
Logic)
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Causality & Experimental Logic
While NMR confirms the connectivity, Mass Spectrometry (MS) provides sensitivity for

detecting trace impurities of the parent scaffold. The 5-butyl chain introduces specific

fragmentation pathways (McClafferty rearrangement or alkyl chain loss) absent in the parent.

Protocol: ESI-MS/MS
Ionization: Electrospray Ionization (ESI) in Positive Mode.

Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (50:50).

Reasoning: Acidic pH ensures protonation of the pyrimidine nitrogens (pKa ~6-7).

Collision Energy: Ramp 10-40 eV.

Data Analysis: Fragmentation Pathways[1]
Parent Ion:m/z 182.15 ([M+H]⁺).

Fragment A (Ammonia Loss):m/z 165 ([M+H - NH₃]⁺). Common in poly-amino heterocycles.

Fragment B (Propyl Loss):m/z 139 ([M+H - C₃H₇]⁺). Cleavage of the butyl chain, leaving a

methyl-pyrimidine core.

Fragment C (Diagnostic):m/z 126. If this peak appears in the MS1 spectrum (not as a

fragment), it indicates contamination with the 2,4,6-Triaminopyrimidine parent.

Decision Workflow Diagram
The following diagram illustrates the logical flow for distinguishing the 5-butyl derivative from its

analogs using the described methodologies.
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Unknown Pyrimidine Sample

Step 1: ESI-MS Analysis

Check [M+H]+ m/z

m/z 126 detected

Primary Ion

m/z 182 detected

Primary Ion

ID: 2,4,6-Triaminopyrimidine
(Parent Scaffold) Step 2: 1H NMR (DMSO-d6)

Check 5.0-6.0 ppm Region

Singlet @ 5.4 ppm Present

Proton Detected

Region Empty + Aliphatic Signals

Proton Absent

Result: Mixture/Impurity
(Incomplete Alkylation)

CONFIRMED ID:
5-Butylpyrimidine-2,4,6-triamine

Click to download full resolution via product page

Caption: Analytical decision tree for the validation of 5-Butylpyrimidine-2,4,6-triamine
synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15214891/docs?utm_src=pdf-body#technical-characterization-guide-5-butylpyrimidine-2-4-6-triamine
https://pubchem.ncbi.nlm.nih.gov/compound/5-Butylpyrimidine-2_4_6-triamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_4_6-Triaminopyrimidine
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3501633/
https://www.benchchem.com/product/b15214891/docs#technical-characterization-guide-5-butylpyrimidine-2-4-6-triamine
https://www.benchchem.com/product/b15214891/docs#technical-characterization-guide-5-butylpyrimidine-2-4-6-triamine
https://www.benchchem.com/product/b15214891/docs#technical-characterization-guide-5-butylpyrimidine-2-4-6-triamine
https://www.benchchem.com/product/b15214891/docs#technical-characterization-guide-5-butylpyrimidine-2-4-6-triamine
https://www.benchchem.com/product/b15214891?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15214891?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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